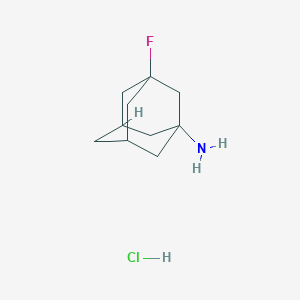

3-Fluoro-1-aminoadamantane hydrochloride

Description

Historical Context of Adamantane (B196018) Derivatives in Biomedical Research

The journey of adamantane derivatives in biomedical research began with the discovery of amantadine (B194251) (1-aminoadamantane hydrochloride) in the 1960s. Initially identified for its antiviral properties against the influenza A virus, amantadine marked the dawn of a new era in the medicinal chemistry of adamantane compounds. rsc.orgnih.gov Its therapeutic applications later expanded serendipitously to the treatment of Parkinson's disease, showcasing the diverse biological potential of the adamantane scaffold. tandfonline.com This pioneering success spurred the development of other notable adamantane-based drugs, such as rimantadine, which also targeted influenza A, and memantine (B1676192), an NMDA receptor antagonist used in the management of Alzheimer's disease. nih.govtandfonline.com These foundational discoveries established the adamantane cage as a privileged scaffold in drug design, valued for its lipophilicity and rigid structure that can favorably influence a molecule's pharmacokinetic and pharmacodynamic properties. nih.gov

Significance of Fluorination in Adamantane Scaffolds for Biological Activity Research

The introduction of fluorine into drug candidates, a strategy known as fluorination, has become a powerful tool in medicinal chemistry to enhance a compound's biological activity and pharmacokinetic profile. The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly impact a molecule's metabolic stability, binding affinity to biological targets, and membrane permeability. nih.gov

In the context of adamantane scaffolds, fluorination is explored to modulate the lipophilicity and electronic properties of the molecule. This can lead to improved blood-brain barrier penetration, a critical factor for drugs targeting the central nervous system. Furthermore, the introduction of fluorine can block sites of metabolic oxidation, thereby increasing the drug's half-life and bioavailability. Research into fluorinated adamantane derivatives aims to leverage these benefits to develop new therapeutic agents with enhanced efficacy and a more favorable safety profile.

Research Trajectories for 3-Fluoro-1-aminoadamantane Hydrochloride and Related Analogs

Research into adamantane derivatives continues to evolve, with a significant focus on developing new analogs with improved therapeutic properties. Key areas of investigation include their potential as antiviral agents, particularly against resistant viral strains, and as treatments for neurodegenerative diseases. rsc.org The synthesis of novel aminoadamantane derivatives and their evaluation against various influenza strains, including those resistant to first-generation drugs like rimantadine, is an active area of research. nih.govnih.gov

Specifically, for fluorinated analogs like this compound, the research trajectory is centered on understanding how the position and number of fluorine substituents on the adamantane core influence biological activity. While a novel and efficient synthesis for this compound has been reported, detailed public-domain data on its specific biological activities and preclinical findings are not extensively available. tandfonline.comtandfonline.com The existing literature on related fluorinated adamantanes suggests that such compounds are of interest for their potential antiviral and neurological applications, forming the basis for ongoing and future investigations.

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

3-fluoroadamantan-1-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16FN.ClH/c11-9-2-7-1-8(3-9)5-10(12,4-7)6-9;/h7-8H,1-6,12H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBBBRJWRJBEYBN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3(CC1CC(C2)(C3)F)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17ClFN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Interactions and Mechanistic Studies

Target-Specific Binding Mechanisms at the Molecular Level

The adamantane (B196018) scaffold provides a rigid, lipophilic core that facilitates entry into binding pockets of various proteins. The primary amine group is crucial for forming key interactions, often acting as a protonated, positively charged moiety under physiological conditions.

The binding and unbinding of a ligand to its receptor are governed by a series of dynamic events, including conformational changes in both the ligand and the receptor. The addition of a fluorine atom can influence these dynamics. For instance, the C-F bond is highly polarized, which can lead to favorable electrostatic interactions with polar residues in a binding pocket. This may affect the on-rate (kon) and off-rate (koff) of the ligand, ultimately determining its binding affinity (Kd). While specific kinetic data for 3-Fluoro-1-aminoadamantane hydrochloride is not available, studies on other fluorinated ligands suggest that such modifications can either increase or decrease binding affinity depending on the specific environment of the binding site.

Fluorine substitution is a common strategy in the design of enzyme inhibitors. The electron-withdrawing nature of fluorine can alter the pKa of nearby functional groups, which can be critical for interactions within an enzyme's active site. For adamantane derivatives, the primary amine is a key pharmacophore. The presence of a fluorine atom at the 3-position could influence the acidity of this amine, thereby affecting its interaction with acidic residues like aspartate or glutamate in the active site.

Inhibition can occur through various mechanisms, including competitive, non-competitive, or uncompetitive pathways. For adamantane-based compounds, competitive inhibition is often observed where the ligand vies with the endogenous substrate for the active site. The enhanced electrostatic interactions potentially afforded by the fluorine atom could lead to a tighter binding and more potent competitive inhibition.

Interactions with Neurotransmitter and Ion Channel Systems

Adamantane derivatives are well-known for their interactions with several key players in the central nervous system, including monoamine oxidases, the dopamine (B1211576) transporter, and NMDA receptors.

Monoamine oxidases (MAO-A and MAO-B) are crucial enzymes in the metabolism of neurotransmitters like dopamine, serotonin, and norepinephrine. Amantadine (B194251) has been shown to be a weak, competitive, and reversible inhibitor of both MAO-A and MAO-B. The inhibition constants (Ki) for amantadine are in the millimolar range, indicating low potency.

The introduction of a fluorine atom could potentially enhance the inhibitory activity of the adamantane scaffold. Fluorinated compounds have been developed as potent MAO inhibitors. The fluorine atom can increase the binding affinity by forming favorable interactions with the enzyme's active site. For instance, studies on fluorinated phenylcyclopropylamines have demonstrated that fluorination can increase inhibitory activity towards both MAO-A and MAO-B nih.gov. While direct evidence is lacking for this compound, it is plausible that the fluoro-substituent could lead to a lower Ki value and thus more potent MAO inhibition compared to amantadine.

Inhibition of Monoamine Oxidase by Amantadine

| Enzyme | Inhibition Constant (Ki) | Type of Inhibition |

|---|---|---|

| MAO-A | 1.85 mM | Competitive, Reversible |

| MAO-B | 1.42 mM | Competitive, Reversible |

The dopamine transporter (DAT) is responsible for the reuptake of dopamine from the synaptic cleft, thereby regulating dopaminergic neurotransmission. Amantadine is known to be a weak inhibitor of dopamine reuptake. The binding of ligands to DAT is a complex process involving conformational changes of the transporter.

The lipophilic adamantane cage of this compound would likely interact with hydrophobic pockets within the DAT protein. The protonated amino group is crucial for binding to the central substrate binding site (S1). The fluorine atom could potentially form additional interactions with polar residues in the binding site, which could modulate the binding affinity and the kinetics of the interaction. While specific binding affinities (Ki or IC50 values) for this compound at the DAT are not documented, the principle of using fluorination to enhance ligand-protein interactions is well-established in medicinal chemistry.

NMDA receptors are ionotropic glutamate receptors that play a critical role in synaptic plasticity and memory. Amantadine is a well-characterized, non-competitive antagonist of the NMDA receptor. It acts as an open-channel blocker, meaning it enters the ion channel when it is opened by the binding of glutamate and a co-agonist (glycine or D-serine) and physically obstructs the flow of ions.

The binding site for amantadine is located within the ion channel pore. The positively charged amino group is thought to interact with the magnesium binding site within the channel. The adamantane cage itself makes hydrophobic contacts with the channel lining. The introduction of a fluorine atom at the 3-position could influence the binding affinity and kinetics of channel block. The electronegativity of the fluorine atom might alter the electrostatic profile of the molecule, potentially affecting its interaction with the charged residues within the ion channel. Studies on amantadine have shown that it has a relatively low affinity for the NMDA receptor channel, with Kd values in the micromolar range. It is conceivable that the fluoro-substitution could modulate this affinity, though experimental data is required to confirm this.

NMDA Receptor Binding Affinity of Adamantane Derivatives

| Compound | Binding Affinity (Kd) | Receptor Subunit Specificity |

|---|---|---|

| Amantadine | ~10-20 µM | Generally non-selective |

| Memantine (B1676192) | ~1-5 µM | Some preference for GluN2B-containing receptors |

Nicotinic Acetylcholine Receptor Allosteric Modulation

Nicotinic acetylcholine receptors (nAChRs) are ligand-gated ion channels that can be modulated by molecules binding to allosteric sites, which are topographically distinct from the orthosteric site where the endogenous ligand acetylcholine binds nih.govmdpi.comnih.gov. While direct studies on this compound are limited, the aminoadamantane scaffold is known to interact with nAChRs. These interactions are generally non-competitive, suggesting an allosteric mechanism.

Allosteric modulators can enhance (Positive Allosteric Modulators, PAMs) or reduce (Negative Allosteric Modulators, NAMs) the receptor's response to an agonist mdpi.comnih.govresearchgate.net. The bulky, lipophilic adamantane cage of this compound can facilitate its entry into the transmembrane domain of the nAChR, a common location for allosteric binding sites nih.gov. The primary amine group, which is protonated at physiological pH, can form electrostatic interactions, while the adamantane cage engages in hydrophobic interactions within the protein-lipid interface or specific transmembrane pockets. The fluorine atom may further refine these interactions through localized electronic effects. This modulation does not directly activate the receptor but alters its conformational state, thereby influencing ion flow upon agonist binding nih.govmdpi.com.

Influenza Virus M2 Proton Channel Inhibition Mechanisms

The adamantane class of compounds, including amantadine (1-aminoadamantane), is well-established for its inhibitory action against the M2 proton channel of the influenza A virus nih.govnih.gov. The M2 protein forms a tetrameric channel that allows protons to enter the virus particle, a crucial step for viral uncoating within the host cell endosome researchgate.netosti.gov.

This compound is understood to inhibit this channel via a similar mechanism: physical occlusion of the pore osti.gov. The compound binds within the aqueous cavity of the M2 channel tetramer. Key interactions involve:

Hydrophobic Interactions : The adamantane cage fits snugly within a hydrophobic pocket in the channel's pore.

Polar Interactions : The protonated amino group is oriented toward the C-terminus of the channel, where it can interact with the hydroxyl groups of Serine-31 residues, a critical site for drug binding acs.org.

Binding of the drug stabilizes the closed conformation of the channel, physically blocking proton translocation osti.govnih.gov. The introduction of a fluorine atom at the 3-position can alter the compound's lipophilicity and electronic properties, potentially influencing its binding affinity and efficacy compared to non-fluorinated analogs like amantadine nih.gov. The effectiveness of adamantane-based drugs has been compromised by viral mutations at key residues (e.g., S31N, V27A) that alter the binding site nih.gov.

Sigma-2 Receptor Ligand Activity and Binding Modes

The sigma-2 (σ2) receptor, identified as Transmembrane Protein 97 (TMEM97), is a target for various neurological and oncological conditions nih.govwikipedia.org. Adamantane-based scaffolds have been investigated as potent σ2 receptor ligands. Molecular docking studies reveal a consistent binding mode for these compounds within the active site of the σ2 receptor nih.gov.

For a compound like this compound, the predicted binding interactions are:

Hydrophobic Pocket : The adamantane cage itself binds to a hydrophobic pocket formed by key amino acid residues nih.gov.

Hydrogen Bonding : The primary amine is positioned to form a crucial hydrogen bond with the backbone of an amino acid like Leucine-26. In related fluorinated compounds, fluorine atoms have been shown to form fluorine-hydrogen bonds with residues such as Leucine-38 and Tryptophan-39 nih.gov.

Proximity to Critical Residues : The ligand is positioned near critical residues like Aspartic acid-29, which is important for ligand recognition nih.gov.

These interactions stabilize the ligand within the receptor's binding site. The combination of a bulky hydrophobic group and a basic nitrogen is a key feature for σ2 receptor binding wikipedia.orgscielo.br.

| Feature | Interacting Residues | Interaction Type |

| Adamantane Cage | L26, L38, A64, W65 | Hydrophobic |

| Primary Amine | L26 (backbone) | Hydrogen Bond |

| Fluorine Atom | L38, W39 | Fluorine-Hydrogen Bond |

Table 1: Predicted interactions of this compound with Sigma-2 receptor residues based on molecular docking studies of analogous compounds. nih.gov

Allosteric Modulation and Binding Site Characterization

The interactions of this compound with several of its targets are characterized by allosteric modulation, where it binds to a site distinct from the primary functional (orthosteric) site to modify the protein's activity nih.govmdpi.com.

A prime example is its effect on the Kv7.1/KCNE1 channel . The binding site for adamantane derivatives is not present in the Kv7.1 channel alone. It is the allosteric interaction between Kv7.1 and the KCNE1 subunit that creates the necessary conformation, including the fenestrations, for drug binding frontiersin.orgnih.gov. This makes the drug's action entirely dependent on the formation of the channel-accessory subunit complex, a hallmark of allosteric modulation researchgate.net.

Similarly, its activity at nAChRs is believed to be allosteric. Instead of competing with acetylcholine at its binding site in the extracellular domain, aminoadamantanes are thought to bind within the transmembrane domain, influencing the gating mechanism of the channel from a distance nih.gov.

At the sigma-2 receptor , while the primary interactions occur within what is considered the main binding pocket, the receptor itself is known to have allosteric sites that can modulate ligand affinity and function nih.gov. The specific classification of the 3-fluoro-1-aminoadamantane binding site as orthosteric versus allosteric can be complex, but its ability to induce conformational changes fits the broader definition of an allosteric mechanism.

Cellular Uptake and Intracellular Localization Mechanisms in Research Models

The physicochemical properties of this compound govern its ability to cross cell membranes and localize within intracellular compartments. The adamantane cage is highly lipophilic, a property that generally enhances membrane permeability and facilitates passive diffusion across the lipid bilayer nih.govnih.govresearchgate.net.

Membrane Interaction : Studies on amantadine show that it can partition into lipid bilayers, occupying sites both near the hydrophilic surface and deeper within the hydrophobic core. The initial protonation state of the amino group influences this localization nih.govresearchgate.netpensoft.net. As a hydrochloride salt, 3-Fluoro-1-aminoadamantane is water-soluble, but in biological media, an equilibrium exists between the protonated (hydrophilic amine) and neutral (lipophilic amine) forms, allowing it to interact with and cross cell membranes.

Intracellular Localization : Once inside the cell, aminoadamantanes can accumulate in acidic organelles like lysosomes and the trans-Golgi network. This is due to a mechanism known as "lysosomotropic trapping." The compound, in its neutral form, crosses the organelle membrane. Inside the acidic environment of the lysosome (pH ~4.5-5.0), the basic amino group becomes protonated. The resulting charged cation is less membrane-permeable and becomes trapped within the organelle. This mechanism is also relevant to its action on the influenza M2 channel, which functions in the acidic endosomes nih.gov.

The rigid, bulky structure of the adamantane moiety can also be leveraged in drug delivery systems, using it as a guest molecule for carriers like cyclodextrins or as an anchor in liposomal formulations to facilitate cellular entry nih.govpensoft.net.

Structure Activity Relationship Sar and Ligand Design Principles

Impact of Adamantane (B196018) Scaffold Geometry on Binding Affinity and Selectivity

The adamantane cage, a rigid and lipophilic hydrocarbon structure, serves as a crucial anchoring motif in drug design. Its three-dimensional, diamondoid geometry provides a well-defined framework that can fit into specific binding pockets of biological targets. mdpi.com The defined orientation of substituents at the bridgehead positions of the adamantane nucleus allows for precise spatial arrangement of functional groups, which is critical for optimizing interactions with receptors and enzymes. mdpi.commdpi.com

The bulkiness of the adamantane scaffold contributes significantly to its binding affinity by displacing water molecules from the binding site, a process that is entropically favorable. researchgate.net This hydrophobic effect is a key driver for the binding of many adamantane-containing ligands. researchgate.netnih.gov Furthermore, the rigidity of the scaffold minimizes the entropic penalty upon binding, as there is less conformational freedom to be lost compared to more flexible aliphatic or aromatic systems. This inherent structural pre-organization can lead to higher binding affinities.

Alterations to the adamantane skeleton, such as expansion to homoadamantane, have been shown to be detrimental to the activity of related compounds like amantadine (B194251), highlighting the specific spatial requirements of the binding pocket. nih.gov The geometry of the adamantane scaffold, therefore, is a critical determinant of both binding affinity and selectivity, with its size, shape, and rigidity dictating the complementarity with the biological target. mdpi.com

Role of Fluorine Substitution in Molecular Recognition

The introduction of a fluorine atom at the 3-position of the 1-aminoadamantane scaffold profoundly influences its molecular recognition properties through a combination of electronic and physicochemical effects. researchgate.netresearchgate.net

Electronic Effects on Binding Interactions

The high electronegativity of the fluorine atom induces a significant change in the electronic distribution of the adamantane cage. researchgate.net This creates a localized dipole moment and can lead to favorable electrostatic interactions with polar residues within a protein binding site. The carbon-fluorine bond can act as a hydrogen bond acceptor, and in some contexts, the fluorine atom can participate in orthogonal multipolar interactions with carbonyl groups or aromatic rings of the receptor. These non-covalent interactions, although individually weak, can collectively contribute to a significant increase in binding affinity. researchgate.net

Studies on fluorinated adamantane derivatives have shown that bridgehead fluorine substitution leads to long-range electronic effects throughout the adamantane framework. researchgate.netresearchgate.net This can modulate the pKa of the amino group, influencing its ionization state at physiological pH and its ability to form salt bridges or hydrogen bonds with the target.

Lipophilicity and Membrane Permeation Implications for Cellular Research

Fluorine substitution is a well-established strategy in medicinal chemistry to modulate lipophilicity. nih.gov The replacement of a hydrogen atom with a fluorine atom generally increases the lipophilicity of the molecule, which can have significant implications for its ability to cross cell membranes and the blood-brain barrier. researchgate.netnih.gov An increase in lipophilicity can enhance the partitioning of the compound into the lipid bilayer of cell membranes, a critical step for reaching intracellular targets. nih.gov

Influence of Amine Group Substitution on Biological Profile

The primary amine group at the 1-position of the adamantane scaffold is a key pharmacophoric feature. nih.gov In many biologically active aminoadamantanes, this group is essential for activity, often acting as a primary point of interaction with the biological target. nih.gov For instance, in the case of amantadine's antiviral activity against the influenza A M2 ion channel, the ammonium (B1175870) group is critical for blocking the proton pore. mdpi.comchemsrc.com

Substitution on the amine group, such as N-methylation, has been shown to be detrimental to the anti-influenza A potency of related adamantane derivatives. nih.gov This suggests that a primary amine is optimal for fitting into the binding site and establishing the necessary interactions. The biological profile of 3-fluoro-1-aminoadamantane hydrochloride is therefore critically dependent on the presence and accessibility of this unsubstituted primary amine.

Rational Design of Adamantane-Based Ligands for Specific Biological Targets

The adamantane scaffold is a versatile platform for the rational design of ligands targeting a wide range of biological entities, including ion channels, enzymes, and receptors. mdpi.comresearchgate.netmdpi.com The predictable geometry of the adamantane core allows for the strategic placement of functional groups to optimize interactions with a specific target. mdpi.com

The design of adamantane-based ligands often involves a modular approach, where the adamantane cage serves as a lipophilic anchor, and substituents at the bridgehead positions are varied to achieve desired potency and selectivity. researchgate.net For example, in the design of enzyme inhibitors, the adamantane moiety can be positioned to interact with hydrophobic pockets in the active site, while other functional groups are designed to form specific hydrogen bonds or electrostatic interactions with key catalytic residues. mdpi.com

Computational modeling plays a significant role in the rational design process, allowing for the in silico evaluation of potential ligands before their synthesis. researchgate.net Docking studies can predict the binding mode of adamantane derivatives within a target's active site, providing insights into the key interactions that drive binding affinity and guiding the design of more potent and selective compounds. mdpi.comnih.gov

Computational Chemistry in SAR Elucidation

Computational chemistry is an indispensable tool for elucidating the structure-activity relationships of adamantane derivatives. mdpi.comresearchgate.netresearchgate.net Molecular modeling techniques, such as quantum mechanics (QM) and molecular mechanics (MM), can provide detailed insights into the conformational preferences, electronic properties, and interaction energies of these rigid molecules.

QM calculations can be used to accurately determine the partial charges, electrostatic potential, and dipole moment of this compound, which are crucial for understanding its electrostatic interactions with a biological target. researchgate.net Molecular docking simulations can then be employed to predict the binding pose of the ligand within the active site of a protein, identifying key hydrogen bonds, hydrophobic contacts, and other non-covalent interactions. mdpi.comnih.gov

Furthermore, molecular dynamics (MD) simulations can provide a dynamic picture of the ligand-receptor complex, revealing the stability of the binding mode and the role of solvent molecules in the binding process. These computational approaches, when combined with experimental data, provide a powerful platform for understanding the molecular basis of activity and for the rational design of new adamantane-based therapeutic agents. mdpi.com

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking and dynamics simulations are powerful computational tools used to predict and analyze the interaction between a ligand, such as this compound, and its biological target at an atomic level.

While no specific molecular docking studies for this compound have been published, such analyses are critical for understanding its binding affinity and selectivity. For related adamantane derivatives like amantadine and rimantadine, these simulations have been instrumental in elucidating their mechanism of action as inhibitors of the influenza M2 proton channel. A hypothetical docking study for this compound would involve preparing the 3D structure of the ligand and docking it into the binding site of a relevant protein target. The results would provide insights into the binding pose, key interactions (e.g., hydrogen bonds, hydrophobic contacts), and a predicted binding energy, often expressed as a docking score.

Molecular dynamics (MD) simulations further refine the understanding of ligand-target interactions by simulating the dynamic behavior of the complex over time. These simulations can reveal the stability of the binding pose predicted by docking, the role of solvent molecules, and conformational changes in both the ligand and the protein upon binding. For a compound like this compound, MD simulations could illuminate how the fluorine atom affects the dynamics and stability of the interaction within the binding pocket.

Table 1: Hypothetical Docking and MD Simulation Parameters This table is illustrative of typical parameters used in such studies, as specific data for the subject compound is unavailable.

| Parameter | Molecular Docking | Molecular Dynamics |

| Software | AutoDock, Glide, GOLD | GROMACS, AMBER, NAMD |

| Target | Influenza M2 Channel, NMDA Receptor | Ligand-Protein Complex |

| Scoring Function | Empirical (e.g., GlideScore) | Force Field (e.g., CHARMM, OPLS) |

| Simulation Time | N/A | 100-500 ns |

| Key Outputs | Binding Pose, Docking Score | RMSD, RMSF, Interaction Energy |

Quantum Chemical Calculations for Conformational Analysis and Electronic Properties

Quantum chemical calculations provide a detailed understanding of a molecule's electronic structure and conformational preferences, which are fundamental to its reactivity and interactions.

No specific quantum chemical studies on this compound are present in the current body of literature. However, methods like Density Functional Theory (DFT) are commonly employed for such analyses. A conformational analysis would identify the most stable three-dimensional arrangement of the atoms in the molecule by calculating the energies of different rotational isomers (conformers). The introduction of a fluorine atom can significantly alter the conformational landscape compared to unsubstituted aminoadamantane.

Calculations of electronic properties would yield valuable data on the molecule's reactivity and intermolecular interactions. Key properties include the distribution of electron density, the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, and the electrostatic potential map. The highly electronegative fluorine atom in this compound would be expected to create a localized region of negative electrostatic potential, which could influence its binding to protein targets.

Table 2: Key Electronic Properties from Quantum Chemical Calculations This table represents typical properties calculated for small molecules; specific values for the subject compound are not available.

| Property | Description | Potential Implication |

| HOMO Energy | Energy of the highest occupied molecular orbital; relates to electron-donating ability. | Influences reactivity and charge-transfer interactions. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. | Influences reactivity and charge-transfer interactions. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; indicates chemical stability. | A larger gap suggests higher stability and lower reactivity. |

| Dipole Moment | Measure of the overall polarity of the molecule. | Affects solubility and electrostatic interactions with targets. |

| Electrostatic Potential | 3D map of charge distribution on the molecule's surface. | Identifies regions likely to engage in electrostatic interactions. |

Advanced Spectroscopic and Analytical Research Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Interaction Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for investigating the structure and dynamics of "3-Fluoro-1-aminoadamantane hydrochloride" at an atomic level in both solid and solution states.

Solid-state NMR (ssNMR) spectroscopy provides detailed information about the structure, polymorphism, and dynamics of "this compound" in its crystalline form. For adamantane (B196018) derivatives, ssNMR is particularly useful in characterizing the rigid cage structure and the influence of substituents on the crystal packing and molecular mobility. ucl.ac.ukacs.org

In studies of related compounds like 1-iodoadamantane, high-resolution 13C ssNMR has been used to identify different crystalline phases and to follow complex phase transition behaviors as a function of temperature. ucl.ac.uk Techniques such as 1H → 13C cross-polarization can distinguish between carbon environments within the adamantane cage, such as the bridgehead (CH) and methylene (B1212753) (CH2) carbons. ucl.ac.uk The chemical shifts of these carbons are sensitive to the local environment, providing a fingerprint for different polymorphic forms. For "this compound," ssNMR could be employed to resolve the distinct carbon signals influenced by the fluorine and amino substituents, offering insights into the molecular conformation adopted in the crystal lattice.

Furthermore, ssNMR can probe molecular dynamics in the solid state. For many adamantanes, which are known to form plastic crystals, ssNMR studies can quantify molecular reorientation and rotational dynamics. acs.org Although direct ssNMR data for "this compound" is not widely published, data from adamantane itself is often used as a chemical shift standard in ssNMR experiments. nih.gov

Table 1: Representative 13C Solid-State NMR Applications for Adamantane Derivatives

| Analytical Technique | Information Obtained | Relevance to this compound |

|---|---|---|

| 13C Cross-Polarization Magic Angle Spinning (CP/MAS) | High-resolution spectra of carbons in the solid state. | Can identify and assign the distinct carbon environments in the adamantane cage, influenced by the F and NH2 groups. |

| Variable Temperature (VT) ssNMR | Study of phase transitions and dynamic processes. ucl.ac.ukacs.org | Can reveal temperature-induced changes in the crystal structure and molecular mobility. |

Solution NMR is instrumental in characterizing the binding of "this compound" to its biological targets, such as viral ion channels. Techniques like Saturation Transfer Difference (STD) NMR and transfer Nuclear Overhauser Effect (trNOE) experiments can identify the specific protons of the ligand that are in close proximity to the protein receptor. nih.gov

For the parent compound amantadine (B194251), solution NMR has been used to study its interaction with the M2 proton channel of the influenza virus. These studies reveal that the adamantane cage interacts with the hydrophobic residues of the channel pore. nih.gov Similarly, 1H NMR has been used to probe the pH-dependent binding of a fluoroamantadine analogue to the M2 transmembrane peptide incorporated into liposomes. researchgate.net In such experiments, broadening of the ligand's NMR signals upon binding to the protein target is a clear indicator of interaction. researchgate.net

For "this compound," solution NMR could precisely map its binding orientation within a target protein. The fluorine atom (using 19F NMR) provides an additional, highly sensitive probe to monitor binding events and conformational changes, as the 19F chemical shift is very sensitive to its environment.

Table 2: Solution NMR Techniques for Studying Ligand-Target Interactions

| NMR Experiment | Purpose | Expected Information for this compound |

|---|---|---|

| 1D 1H and 19F NMR | To observe changes in chemical shift and line broadening upon binding. researchgate.net | Confirmation of binding to a target protein and estimation of binding affinity. |

| Saturation Transfer Difference (STD) NMR | To identify which parts of the ligand are in close contact with the protein. nih.gov | Mapping the binding epitope, determining which face of the adamantane cage interacts with the receptor. |

X-ray Crystallography for Ligand-Protein Co-crystal Structures and Polymorphism Studies

X-ray crystallography is the definitive method for determining the precise three-dimensional atomic arrangement of "this compound" in its crystalline state and when bound to a protein target. nih.gov This technique provides unambiguous information on bond lengths, bond angles, and the conformation of the molecule.

Structural studies of various adamantane derivatives have revealed how the rigid cage can serve as a scaffold in crystal engineering. nih.govrsc.org For "this compound," a single-crystal X-ray diffraction study would reveal the exact conformation of the adamantane cage, the orientation of the fluoro and amino groups, and how the molecules pack in the crystal lattice, including the role of the hydrochloride counter-ion in forming hydrogen bonding networks. nih.gov

In the context of drug design, obtaining a co-crystal structure of "this compound" bound to its target protein is of paramount importance. nih.gov Such structures provide a detailed map of the binding site interactions, showing precisely how the adamantane cage fits into hydrophobic pockets and how the amino and fluoro groups might engage in hydrogen bonds or other polar interactions. While many protein-ligand co-crystal structures exist, achieving high-quality refinement of the ligand geometry is crucial for accurate interpretation. nih.gov

Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a critical aspect for solid-state pharmaceuticals. Different polymorphs can have different physical properties. X-ray powder diffraction (XRPD) is a key technique used alongside methods like differential scanning calorimetry (DSC) to identify and characterize different polymorphic phases and to study phase transitions as a function of temperature or pressure, as has been done for other halogenated adamantanes. ucl.ac.ukacs.orgresearchgate.net

Mass Spectrometry in Ligand-Target Binding Stoichiometry and Metabolic Pathway Research

Mass spectrometry (MS) is a highly sensitive analytical technique used to determine the mass-to-charge ratio of ions, making it invaluable for confirming the molecular weight of "this compound" and for studying its interactions and metabolic fate.

When coupled with liquid chromatography (LC-MS), this technique is a cornerstone of metabolic research. nih.gov Studies on amantadine and other adamantyl-containing drugs have used LC-MS to identify metabolites formed in biological systems, such as human liver microsomes. nih.govnih.govresearchgate.net Hydroxylation of the adamantane cage is a common metabolic pathway. nih.gov For "this compound," LC-MS/MS would be used to separate the parent compound from its potential metabolites, which could then be identified by their characteristic mass shifts (e.g., +16 Da for hydroxylation) and fragmentation patterns. nih.gov

Mass spectrometry, particularly using soft ionization techniques like electrospray ionization (ESI), can also be used to study non-covalent ligand-protein complexes. By preserving these complexes in the gas phase, MS can determine the stoichiometry of the ligand-target interaction (e.g., how many ligand molecules bind to one protein).

Table 3: Mass Spectrometry Applications in the Study of Adamantane Derivatives

| MS-Based Method | Application | Relevance to this compound |

|---|---|---|

| Liquid Chromatography-Tandem MS (LC-MS/MS) | Identification and quantification of metabolites. nih.govresearchgate.net | Elucidating the metabolic pathways, identifying products of oxidation or conjugation. |

| High-Resolution Mass Spectrometry (HRMS) | Accurate mass determination. | Unambiguous confirmation of the elemental composition of the parent compound and its metabolites. |

Advanced Chromatographic Techniques for Purity and Isomer Analysis in Research

Chromatographic methods are essential for the separation, purification, and analytical assessment of "this compound." High-Performance Liquid Chromatography (HPLC) is the most widely used technique for determining the purity of pharmaceutical compounds.

For fluorinated compounds, specialized stationary phases, such as pentafluorophenyl (PFP) columns, can offer unique selectivity compared to standard C18 reversed-phase columns. researchgate.netchromatographyonline.com These phases can provide enhanced separation of halogenated compounds and their isomers based on dipole-dipole and π-π interactions. chromatographyonline.com This would be particularly advantageous for resolving "this compound" from any synthesis-related impurities or potential isomers. The presence of branched and linear isomers is a key consideration for many fluorinated industrial chemicals, and isomer-specific analysis is crucial for understanding their properties. nih.govresearchgate.net

Thin-Layer Chromatography (TLC) also serves as a simple and rapid method for monitoring reaction progress and for preliminary purity assessment. Quantitative TLC methods have been developed for the analysis of amantadine hydrochloride in pharmaceutical formulations. researchgate.net Gas Chromatography (GC), often coupled with mass spectrometry (GC-MS), is another powerful tool, especially for analyzing the volatile adamantane cage structure and its derivatives. mdpi.com

Dielectric Spectroscopy for Reorientational Dynamics and Phase Transitions

Dielectric spectroscopy is a technique that measures the dielectric properties of a material as a function of frequency. It is particularly sensitive to the rotational motion of molecules possessing a permanent dipole moment. Since "this compound" is a polar molecule, this technique is well-suited to study its dynamic behavior.

Research on the closely related 1-fluoro-adamantane has utilized broadband dielectric spectroscopy to investigate its polymorphism and molecular dynamics. researchgate.netrsc.org These studies revealed an orientationally disordered cubic phase at higher temperatures and a transition to a more ordered tetragonal phase upon cooling. researchgate.netrsc.org The dielectric loss spectra can identify different reorientational processes, such as jumps of the molecule along its symmetry axes. rsc.org The presence of distinct relaxation processes (e.g., α and Johari-Goldstein relaxations) provides deep insight into the complex dynamics near phase transitions and the potential for glass formation at low temperatures. researchgate.netrsc.org

For "this compound," dielectric spectroscopy could be used to characterize the rotational dynamics of the molecule in its solid phases and to precisely measure the temperatures of any solid-solid phase transitions, which are common in adamantane derivatives. researchgate.netcanada.caresearchgate.netrsc.org

Table 4: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| 1-iodoadamantane |

| Adamantane |

| Amantadine |

Theoretical Studies on Intrinsic Acidity and Hyperconjugation in this compound

Theoretical and computational chemistry provide powerful tools to investigate the intrinsic properties of molecules, such as acidity and hyperconjugative interactions, in the absence of solvent effects. For this compound, these studies offer insights into how the rigid adamantane cage and the presence of electron-withdrawing fluorine and protonated amino groups influence its electronic structure and reactivity.

Intrinsic Acidity

The acidity of the ammonium (B1175870) group in 1-aminoadamantane (amantadine) provides a baseline. The pKa of amantadine is approximately 10.45, indicating it is a moderately strong base in aqueous solution. nih.gov In the gas phase, the proton affinity (a measure of basicity) of similar diamondoid molecules has been a subject of computational studies. nist.gov

The introduction of a fluorine atom at the 3-position of the adamantane cage is expected to significantly increase the acidity of the protonated amino group. Fluorine is a highly electronegative atom that exerts a strong electron-withdrawing inductive effect (-I effect). This effect is transmitted through the sigma bonds of the rigid adamantane framework, pulling electron density away from the nitrogen atom of the amino group. This withdrawal of electron density destabilizes the protonated form (R-NH3+) and stabilizes the neutral form (R-NH2), thereby making the proton easier to remove and increasing the intrinsic acidity.

A pertinent analogy can be drawn from computational and experimental studies on the gas-phase acidities of bridgehead alcohols, such as 1-adamantanol (B105290) and its perfluorinated counterpart. researchgate.net These studies have demonstrated a significant acidity-enhancing effect upon fluorination. researchgate.net For instance, the acidity of alcohols is known to increase substantially with fluorine substitution. researchgate.net This principle can be extended to the aminoadamantane system, where the fluorine substituent is expected to lower the proton affinity of the amino group.

The following table provides a qualitative comparison of the expected intrinsic acidity of 1-aminoadamantane and 3-fluoro-1-aminoadamantane based on these principles.

| Compound | Key Substituent | Expected Inductive Effect on Amino Group | Expected Relative Gas-Phase Acidity | Expected Relative pKa (in solution) |

| 1-Aminoadamantane | -H | Neutral | Lower | Higher |

| 3-Fluoro-1-aminoadamantane | -F | Electron-withdrawing (-I) | Higher | Lower |

This table is based on established principles of physical organic chemistry and analogies to related systems, as direct computational data for 3-fluoro-1-aminoadamantane was not found in the reviewed literature.

Hyperconjugation

Hyperconjugation is a stabilizing interaction that results from the delocalization of electrons in a σ-bond (usually C-H or C-C) to an adjacent empty or partially filled p-orbital or an antibonding σ* or π* orbital. nih.gov In the context of this compound, hyperconjugative interactions can play a role in the stability of the molecule, particularly in the adamantyl cation if it were to form.

The rigid, cage-like structure of adamantane influences the alignment of orbitals, which is a critical factor for effective hyperconjugation. Theoretical studies on bicyclic systems have shown that the strained cage structure can lead to strong σ-hyperconjugative interactions. nih.gov

In the protonated form of 3-fluoro-1-aminoadamantane, the primary hyperconjugative interactions would involve the donation of electron density from the C-H and C-C σ-bonds of the adamantane framework into the antibonding orbitals of adjacent bonds. The presence of the electronegative fluorine atom and the positively charged amino group can influence these interactions.

Natural Bond Orbital (NBO) analysis is a common computational method used to quantify hyperconjugative interactions. Such an analysis would reveal the donor-acceptor interactions within the molecule and their corresponding stabilization energies. For instance, an NBO analysis would likely show interactions between the filled σ orbitals of the C-H and C-C bonds and the empty σ* orbitals of the C-F and C-N bonds.

The electron-withdrawing nature of the fluorine atom would be expected to decrease the electron density in the surrounding σ-bonds, which might, in turn, affect the extent of their donation into other antibonding orbitals. Conversely, the σ* orbital of the C-F bond would be a strong acceptor for hyperconjugative interactions.

The table below outlines the likely key hyperconjugative interactions in the 3-fluoro-1-aminoadamantane cation (protonated form) that could be investigated through computational methods like NBO analysis.

| Donor Orbital (Filled) | Acceptor Orbital (Empty) | Expected Effect on Stability |

| σ(C-H) | σ(C-N+) | Stabilization of the C-N bond and delocalization of positive charge |

| σ(C-C) | σ(C-N+) | Stabilization of the C-N bond and delocalization of positive charge |

| σ(C-H) | σ(C-F) | Stabilization of the molecule |

| σ(C-C) | σ(C-F) | Stabilization of the molecule |

This table represents plausible hyperconjugative interactions based on theoretical principles. Specific stabilization energies would require dedicated computational studies.

Research Applications and Conceptual Frameworks

Utilization as a Chemical Probe for Neurotransmitter System and Ion Channel Research

The 1-aminoadamantane scaffold is well-established as an antagonist of the N-methyl-D-aspartate (NMDA) receptor and an inhibitor of the influenza A M2 proton channel. nih.govnih.gov The introduction of a fluorine atom, as in 3-fluoro-1-aminoadamantane, enhances its utility as a chemical probe for studying these and other ion channels and neurotransmitter systems.

Fluorine's unique nuclear magnetic resonance (NMR) properties make it an excellent spectroscopic tag. For instance, 19F NMR has been used to study the interaction between a fluorinated amantadine (B194251) analogue and the M2 transmembrane peptide. nih.govresearchgate.net This technique allows researchers to observe the binding events and conformational changes of the ligand-channel complex with high sensitivity and without interference from other signals in the biological system. The fluorine atom acts as a reporter, providing direct insight into the pH-dependent binding mechanism within the ion channel pore. researchgate.net

As a probe for neurotransmitter systems, particularly the glutamatergic system, 3-fluoro-1-aminoadamantane can be used to map the binding pocket of the NMDA receptor. The fluorine atom's electronegativity and size introduce specific steric and electronic alterations compared to the parent compound, amantadine. By comparing the binding affinities and kinetics of the fluorinated versus non-fluorinated analogues, researchers can elucidate the nature of the interactions within the receptor channel, such as the presence of hydrophobic pockets or specific electrostatic contacts that are sensitive to the C-F dipole.

Furthermore, fluorescent probes are commonly employed in high-throughput screening assays for ion channel modulators. nih.gov While not inherently fluorescent, the adamantane (B196018) scaffold can be incorporated into larger fluorescent molecules, where the fluorine atom can fine-tune the molecule's electronic properties and its interactions with the target channel.

Contribution to the Understanding of Adamantane Pharmacology at the Molecular Level

The study of 3-fluoro-1-aminoadamantane hydrochloride significantly contributes to a deeper molecular understanding of the pharmacology of adamantane derivatives. By serving as a specific structural variant, it helps dissect the structure-activity relationships (SAR) that govern the therapeutic and off-target effects of this class of compounds.

The primary pharmacological actions of 1-aminoadamantanes like amantadine include dopamine (B1211576) release stimulation and NMDA receptor antagonism. nih.gov Introducing a fluorine atom at a bridgehead position (C3) remote from the primary amine provides a tool to probe the sensitivity of these targets to electronic changes across the cage structure. For example, if fluorination alters NMDA receptor affinity, it suggests that the binding site is sensitive to the electronic distribution of the entire lipophilic cage, not just the amine group that binds within the channel.

This strategic modification helps to refine the pharmacophore model for different targets. The adamantane cage is often considered a "lipophilic bullet" that enhances blood-brain barrier permeability and anchors the molecule in a binding site. nih.gov Fluorination modifies this lipophilicity and introduces a polar C-F bond. Observing the resulting pharmacological changes allows scientists to understand whether a purely lipophilic interaction is dominant or if specific polar contacts are also crucial for activity. This knowledge is vital for designing next-generation adamantane derivatives with improved selectivity and potency.

Development of Novel Research Tools and Scaffold Libraries

The adamantane cage is a highly valued building block, or scaffold, in medicinal chemistry and materials science due to its rigidity, symmetry, and three-dimensional structure. nih.govmdpi.com this compound serves as a specialized derivative for the creation of novel research tools and diverse scaffold libraries.

Fluorinated compounds are of great interest in drug discovery for their ability to enhance metabolic stability, binding affinity, and bioavailability. elsevierpure.com Incorporating 3-fluoro-1-aminoadamantane into compound libraries provides a set of molecules with unique physicochemical properties. The presence of fluorine can subtly alter pKa, lipophilicity, and conformation, expanding the chemical space that can be explored for new biological activities. mdpi.com

In the realm of supramolecular chemistry, adamantane is a classic "guest" molecule for hosts like cyclodextrins. The introduction of a fluorine atom can modify these host-guest interactions through specific dipole-dipole or weak hydrogen bonding forces, enabling the construction of novel self-assembling systems. These systems have applications in drug delivery and the development of responsive biomaterials.

Furthermore, the adamantane unit is used as a core for the synthesis of dendrimers—large, branched molecules with potential applications in drug delivery and gene therapy. Using 3-fluoro-1-aminoadamantane as a building block allows for the creation of fluorinated dendrimers. The fluorine atoms can serve as NMR tags to study dendrimer behavior in biological systems or potentially influence the encapsulation and release of guest molecules.

Theoretical Models for Structure-Based Ligand Design Principles

Theoretical and computational models are indispensable tools in modern drug design, and this compound is an ideal compound for testing and refining these models. Structure-based ligand design relies on accurately predicting how a molecule will bind to a protein target.

The rigid adamantane scaffold simplifies computational analysis by reducing the number of possible conformations. When modeling the binding of amantadine to a target like the M2 channel, a key challenge is accurately representing the forces involved. By introducing a fluorine atom, a strong C-F dipole is created. Comparing the computationally predicted binding energy of 3-fluoro-1-aminoadamantane with its experimentally measured affinity provides a stringent test of the force fields used in the simulation. This process helps to improve the parameters for describing interactions involving fluorinated aliphatic systems.

Quantitative Structure-Activity Relationship (QSAR) studies correlate physicochemical properties of molecules with their biological activities. mdpi.comnih.gov 3-Fluoro-1-aminoadamantane provides a key data point for such models. By quantifying the electronic effect of the fluorine substitution (e.g., using calculated electrostatic potential maps) and correlating it with changes in activity, more predictive QSAR models can be built. researchgate.net These models can then guide the design of new adamantane derivatives with optimized properties, reducing the need for extensive trial-and-error synthesis. Molecular docking studies on related fluorinated adamantanes have shown how minimal structural modifications can lead to significant changes in binding, underscoring the importance of precise computational models. nih.gov

Comparative Analysis with Related Adamantane Derivatives and Polycyclic Scaffolds

To fully appreciate the chemical and pharmacological uniqueness of 3-fluoro-1-aminoadamantane, it is essential to compare it with other well-known adamantane derivatives and alternative polycyclic scaffolds. The primary comparators in the adamantane family are amantadine (the parent compound) and memantine (B1676192) (a dimethylated analogue). nih.gov

Amantadine provides the baseline for antiviral and antiparkinsonian activity derived from the 1-aminoadamantane core. nih.gov Memantine, with two methyl groups at the 3 and 5 positions, exhibits enhanced NMDA receptor antagonism and is used in the treatment of Alzheimer's disease. researchgate.net 3-Fluoro-1-aminoadamantane represents a different modification strategy, focusing on electronic modulation rather than increasing steric bulk. The fluorine atom is smaller than a methyl group but is highly electronegative, a feature that can alter binding affinity and metabolic stability. For example, fluorination is a common strategy to block sites of metabolism, potentially increasing a drug's half-life. elsevierpure.commdpi.com

The following table provides a comparative overview of these key derivatives.

| Feature | Amantadine | Memantine | 3-Fluoro-1-aminoadamantane (Predicted) |

| Structure | 1-aminoadamantane | 3,5-dimethyl-1-aminoadamantane | 3-fluoro-1-aminoadamantane |

| Key Substitution | None (Hydrogen at C3) | Two methyl groups | One fluorine atom |

| Primary Effect of Substitution | Baseline lipophilicity | Increased lipophilicity and steric bulk | Altered electronic profile, modified lipophilicity, potential metabolic blocking |

| Primary Clinical Use | Influenza A, Parkinson's Disease drugs.com | Alzheimer's Disease researchgate.net | Investigational |

| Primary Mechanism | M2 channel block, Dopamine release, NMDA antagonism nih.gov | NMDA receptor antagonism nih.gov | Expected to retain core mechanisms with modified potency/selectivity |

Beyond the adamantane family, researchers have explored other polycyclic scaffolds to replace the adamantane cage in an effort to overcome drug resistance or improve properties. These include smaller cages like noradamantane and larger, more complex systems. The goal is to mimic the shape and lipophilicity of the adamantane core while presenting different vectors for functionalization or interacting differently with mutated binding sites. The analysis of these diverse scaffolds reveals that subtle changes in cage size, shape, and rigidity can lead to significant differences in activity, highlighting the privileged nature of the adamantane framework in molecular recognition.

Future Directions and Emerging Research Avenues

Exploration of Novel Biological Targets for Adamantane (B196018) Scaffolds

The versatility of the adamantane scaffold allows it to interact with a wide array of biological targets, extending beyond its well-known antiviral and neurological applications. ontosight.ai The introduction of a fluorine atom and an amino group in 3-Fluoro-1-aminoadamantane hydrochloride offers specific electronic and hydrogen-bonding properties that can be exploited for new therapeutic targets.

Current research on adamantane derivatives is actively exploring a diverse range of targets:

Sigma Receptors: The sigma-2 (σ2) receptor, implicated in cancer and Alzheimer's disease, is a promising target. nih.gov Adamantane-based ligands have been designed and synthesized, demonstrating the scaffold's utility in developing selective σ2 receptor binders. nih.gov The rigid nature of the adamantane core can enhance binding orientation and minimize off-target interactions. nih.gov

Enzyme Inhibition: Adamantane derivatives are emerging as potent enzyme inhibitors. nih.gov Targets of significant interest include:

Dipeptidyl peptidase-IV (DPP-IV): Vildagliptin and Saxagliptin are clinically used DPP-IV inhibitors for type 2 diabetes that feature an adamantane moiety. nih.gov

Soluble Epoxide Hydrolase (sEH): The adamantane nucleus is a key hydrophobic component in many sEH inhibitors, which are being investigated for inflammatory and cardiovascular diseases. ub.edu

Glucocerebrosidase: Adamantane-containing compounds have been shown to increase the activity of this enzyme, which is relevant for Gaucher's disease. nih.gov

Cholinesterases: Adamantyl derivatives have been synthesized and evaluated as selective inhibitors of butyrylcholinesterase (BChE) over acetylcholinesterase (AChE), a potential strategy for Alzheimer's disease treatment. nih.gov

Ion Channels and Receptors in the CNS: Beyond the NMDA receptor, adamantane scaffolds are being investigated as modulators of AMPA receptors, KATP channels, and the GABAergic system, presenting opportunities for new treatments for various central nervous system disorders. nih.gov

The strategic placement of the fluorine atom in this compound can modulate its lipophilicity and electronic properties, potentially leading to enhanced potency and selectivity for these novel targets.

Integration with Advanced Ligand Discovery Technologies

Modern drug discovery technologies are being increasingly applied to the adamantane scaffold to accelerate the identification and optimization of new drug candidates.

Fragment-Based Drug Design (FBDD): The adamantane cage is an ideal starting point for FBDD. Its rigid structure provides a well-defined vector for fragment elaboration. By screening libraries of small fragments against a biological target, hits can be identified and then grown or linked using the adamantane core to improve affinity and selectivity.

Molecular Hybridization: This strategy involves combining the adamantane scaffold with other known pharmacophores to create hybrid molecules with dual or synergistic activities. For instance, adamantane has been hybridized with hydrazide moieties to create cholinesterase inhibitors. nih.gov The 3-fluoro and 1-amino groups of this compound serve as versatile handles for conjugation with other bioactive molecules.

These advanced techniques allow for a more rational and efficient exploration of the chemical space around the adamantane scaffold, leading to the development of compounds with tailored pharmacological profiles.

Development of Photoaffinity Labels and Biosensors Based on the Adamantane Scaffold

The unique recognition properties of adamantane make it an excellent component for the development of sophisticated chemical tools like photoaffinity labels and biosensors.

Photoaffinity Labels: These are powerful tools for identifying and mapping the binding sites of ligands on their biological targets. An adamantane derivative can be functionalized with a photoreactive group (e.g., an azide (B81097) or diazirine) and a reporter tag. Upon binding to its target, UV irradiation triggers the formation of a covalent bond, allowing for the identification of the binding pocket.

Biosensors: The strong and specific interaction between adamantane and cyclodextrins has been harnessed to construct highly sensitive biosensors. nih.gov For example, an electrode surface can be modified with single-walled carbon nanotubes and a poly(adamantane-pyrrole) film. nih.gov This functionalized surface can then capture β-cyclodextrin-modified molecules, such as enzymes or gold nanoparticles, creating a platform for detecting specific analytes like glucose. nih.gov Another approach involves split aptamer-based sensors where one fragment is functionalized with adamantane for surface immobilization or signal amplification. nih.gov

The this compound scaffold, with its available amino group for conjugation, is well-suited for the development of such advanced diagnostic and research tools.

Application in Chemical Biology and Mechanistic Enzymology

Adamantane derivatives serve as valuable molecular probes in chemical biology and for elucidating enzyme mechanisms. Their rigid structure allows for the precise positioning of functional groups within an enzyme's active site, helping to map out key interactions. nih.gov

By systematically modifying the substituents on the adamantane core, researchers can probe the steric and electronic requirements for binding and catalysis. For example, docking studies of adamantane-based inhibitors in the active site of glucocerebrosidase have revealed a lipophilic cleft near the active site that can be occupied by the adamantyl group, providing insights for designing more potent activators. nih.gov The introduction of a fluorine atom, as in this compound, can serve as a sensitive probe for NMR studies to monitor the binding event and the local environment within the protein.

Computational Prediction of Novel Adamantane Derivatives with Enhanced Binding Properties

In silico methods are becoming indispensable for the rational design of new adamantane-based therapeutics. A variety of computational techniques are employed to predict the binding affinity and functional activity of novel derivatives before their synthesis.

Molecular Docking and Dynamics: These methods are used to predict the binding mode and stability of adamantane ligands within the active site of a target protein. nih.govnih.gov For instance, molecular docking has been used to study the interaction of adamantane derivatives with the sigma-2 receptor and cholinesterases, revealing key hydrophobic and hydrophilic interactions. nih.govnih.gov

3D-Quantitative Structure-Activity Relationship (3D-QSAR): This approach is used to build predictive models that correlate the 3D structural features of adamantane derivatives with their biological activity. mdpi.com These models generate contour maps that indicate regions where steric bulk, positive or negative electrostatic potential would be favorable for activity, guiding the design of more potent analogs. mdpi.com

Density Functional Theory (DFT): DFT calculations are employed to understand the electronic properties of adamantane derivatives and to predict their reactivity and interaction energies. rsc.org These calculations can help in designing derivatives with tailored electronic and optical properties. nih.gov

These computational approaches enable a more focused and efficient drug discovery process, allowing for the prioritization of synthetic targets with the highest probability of success. The fluorine and amino substituents on this compound provide specific electronic and hydrogen-bonding characteristics that can be effectively modeled and exploited using these computational tools to design novel derivatives with enhanced binding properties for a range of biological targets.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-Fluoro-1-aminoadamantane hydrochloride, and how can reaction parameters be controlled to maximize yield and purity?

- Methodology :

- Step 1 : Fluorination of 1-aminoadamantane using fluorinating agents (e.g., Selectfluor®) under controlled temperature (40–60°C) in anhydrous solvents like DMF .

- Step 2 : Hydrochloride salt formation via reaction with HCl gas in ethanol or aqueous HCl, followed by recrystallization for purification .

- Optimization : Use continuous flow reactors (industrial scale) for precise control of temperature, pressure, and stoichiometry to minimize side reactions . Monitor intermediates via TLC or HPLC .

Q. Which analytical techniques are most reliable for characterizing this compound, and how should data be interpreted?

- Methodology :

- Structural Confirmation : Employ H/C NMR to verify adamantane backbone and fluorine substitution. Compare chemical shifts with adamantane derivatives (e.g., 1-aminoadamantane hydrochloride) .

- Purity Assessment : Use reverse-phase HPLC with UV detection (λ = 254 nm) and pre-column derivatization (e.g., 4-fluoro-7-nitro-2,1,3-benzoxadiazole) to resolve impurities .

- Elemental Analysis : Confirm stoichiometry via combustion analysis (C, H, N) and ion chromatography for Cl⁻ quantification .

Q. What are the recommended storage conditions to ensure long-term stability of this compound?

- Methodology :

- Store lyophilized powder in airtight, light-resistant containers at -20°C under inert gas (argon or nitrogen) to prevent hygroscopic degradation .

- For stock solutions, use anhydrous DMSO or ethanol, aliquot into sealed vials, and avoid >3 freeze-thaw cycles to maintain integrity .

Advanced Research Questions

Q. How can researchers investigate the mechanism of action of this compound in neurological models, and what assays are suitable for target validation?

- Methodology :

- In Vitro Models : Use primary neuronal cultures or SH-SY5Y cells to assess NMDA receptor modulation via patch-clamp electrophysiology .

- Binding Studies : Perform competitive radioligand assays (e.g., H-MK-801 displacement) to quantify affinity for ion channels .

- Pathway Analysis : Apply RNA-seq or phosphoproteomics to identify downstream signaling changes (e.g., CREB phosphorylation) .

Q. How should contradictory data in pharmacological studies (e.g., conflicting IC₅₀ values) be resolved?

- Methodology :

- Standardization : Replicate experiments under identical conditions (pH, temperature, cell passage number) to eliminate variability .

- Orthogonal Assays : Cross-validate results using SPR (surface plasmon resonance) for binding kinetics and functional assays (e.g., calcium flux) .

- Data Normalization : Use internal controls (e.g., reference inhibitors) and apply statistical models (ANOVA with post-hoc tests) to account for outliers .

Q. What experimental designs are effective for formulating this compound into delivery systems (e.g., hydrogels) for sustained release?

- Methodology :

- Formulation Screening : Apply factorial design (e.g., 2³ design) to optimize polymer concentration (e.g., carbopol), crosslinkers, and drug loading .

- Release Kinetics : Use Franz diffusion cells with synthetic membranes (e.g., cellulose acetate) and HPLC quantification at timed intervals .

- Stability Testing : Conduct accelerated stability studies (40°C/75% RH for 6 months) to predict shelf-life using Arrhenius modeling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.